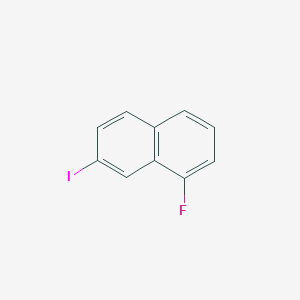
1-Fluoro-7-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-7-iodonaphthalene is an organic compound with the molecular formula C10H6FI. It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by an iodine atom.
Méthodes De Préparation
The synthesis of 1-Fluoro-7-iodonaphthalene typically involves the following steps:
Diazotization Reaction: 1-Naphthylamine is mixed with a strong acid solution and a nitrite solution to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid to introduce the fluorine atom.
Iodination: The resulting fluorinated compound is treated with iodine or an iodine-containing reagent to introduce the iodine atom
Industrial production methods often involve similar steps but are optimized for higher yields and safety. For example, using fluoroborate or fluorophosphate can reduce the production of highly toxic byproducts like boron trifluoride .
Analyse Des Réactions Chimiques
1-Fluoro-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form complex organic molecules.
Common reagents used in these reactions include lithium diisopropylamide for deprotonation, palladium catalysts for coupling reactions, and various oxidizing or reducing agents .
Applications De Recherche Scientifique
1-Fluoro-7-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: It is used in the development of organic solar cells and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Fluoro-7-iodonaphthalene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to enhance the performance of devices like solar cells .
Comparaison Avec Des Composés Similaires
1-Fluoro-7-iodonaphthalene can be compared with other halogenated naphthalenes, such as:
1-Fluoro-2-iodonaphthalene: Similar in structure but with the iodine atom at a different position, leading to different reactivity and applications.
1-Fluoro-3-iodonaphthalene: Another isomer with distinct chemical properties and uses.
These compounds highlight the unique reactivity and versatility of this compound in various chemical processes.
Propriétés
Formule moléculaire |
C10H6FI |
|---|---|
Poids moléculaire |
272.06 g/mol |
Nom IUPAC |
1-fluoro-7-iodonaphthalene |
InChI |
InChI=1S/C10H6FI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |
Clé InChI |
QLBIBWRRRSHLRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)I)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




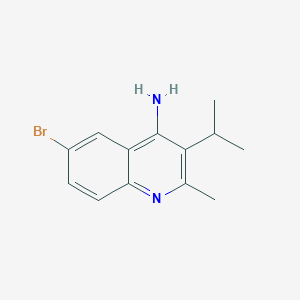
![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)
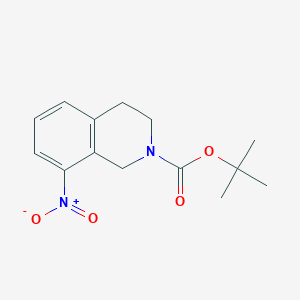

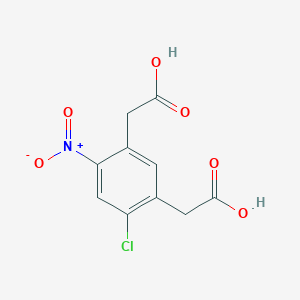
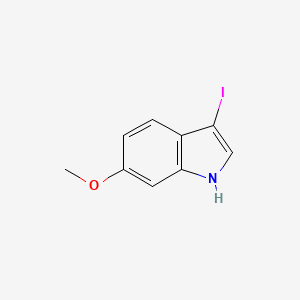
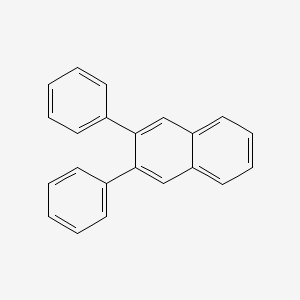

![Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11845488.png)
![1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one](/img/structure/B11845494.png)
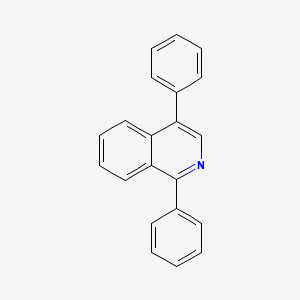
![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)
